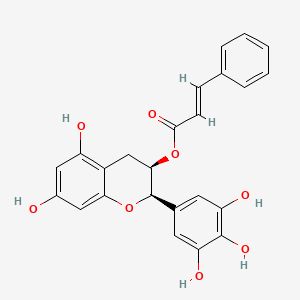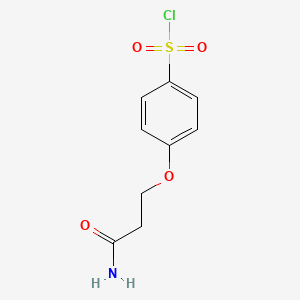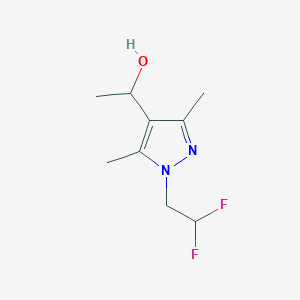![molecular formula C8H12F2 B12834566 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H12F2. It is a bicyclic structure, meaning it contains two fused rings. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to the bicyclo[2.2.1]heptane framework. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 6-methylbicyclo[2.2.1]heptane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-6-methylbicyclo[2.2.1]heptane .
Aplicaciones Científicas De Investigación
2,2-Difluoro-6-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, the fluorine atoms can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The bicyclic structure can also influence the compound’s binding affinity and selectivity for specific molecular targets .
Comparación Con Compuestos Similares
2-Methylbicyclo[2.2.1]heptane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluorobicyclo[2.2.1]heptane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
Uniqueness: 2,2-Difluoro-6-methylbicyclo[2.2.1]heptane is unique due to the presence of both fluorine atoms and a methyl group, which impart distinct reactivity and stability compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H12F2 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2,2-difluoro-6-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12F2/c1-5-2-6-3-7(5)8(9,10)4-6/h5-7H,2-4H2,1H3 |
Clave InChI |
LGLBMWOLTMWSDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2CC1C(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


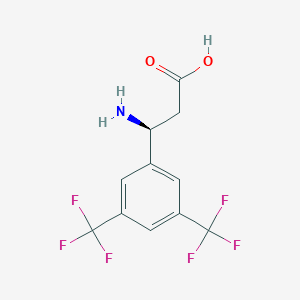
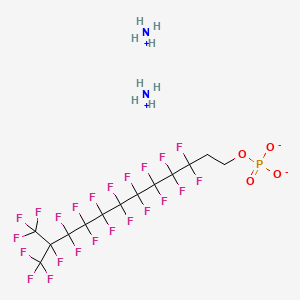
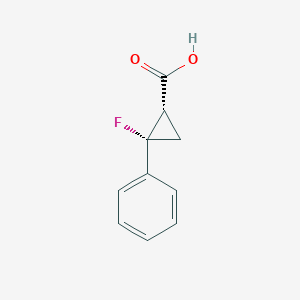
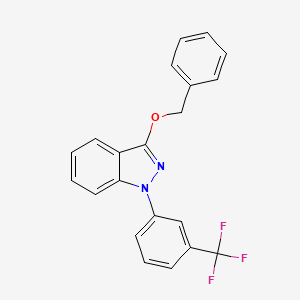
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
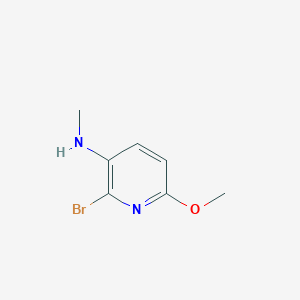
![(1H-Benzo[d]imidazol-1-yl)phosphonic acid](/img/structure/B12834514.png)

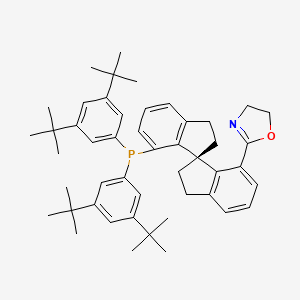
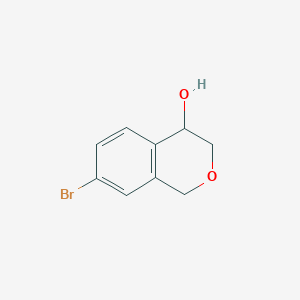
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)
